N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 922105-24-6
VCID: VC7701750
InChI: InChI=1S/C19H22N2O4S/c1-4-21-17-8-6-15(12-14(17)5-10-19(21)22)20-26(23,24)16-7-9-18(25-3)13(2)11-16/h6-9,11-12,20H,4-5,10H2,1-3H3
SMILES: CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.46

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

CAS No.: 922105-24-6

Cat. No.: VC7701750

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide - 922105-24-6

Specification

CAS No. 922105-24-6
Molecular Formula C19H22N2O4S
Molecular Weight 374.46
IUPAC Name N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C19H22N2O4S/c1-4-21-17-8-6-15(12-14(17)5-10-19(21)22)20-26(23,24)16-7-9-18(25-3)13(2)11-16/h6-9,11-12,20H,4-5,10H2,1-3H3
Standard InChI Key BSTZKFFCRIQCNP-UHFFFAOYSA-N
SMILES CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C

Introduction

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are widely studied for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes and antimicrobial agents. The compound's unique structure combines a quinoline derivative with a sulfonamide group, contributing to its potential biological activity.

Key Structural Features

FeatureDescription
Quinoline DerivativeContains a 1-ethyl-2-oxo-tetrahydroquinoline scaffold.
Sulfonamide GroupA functional group (-SO2NH-) known for its biological activity.
Methoxy and Methyl GroupsElectron-donating substituents that may influence the compound's reactivity.

The compound's molecular structure is depicted below:

2D Structure:
A quinoline ring system fused with a benzene ring bearing methoxy and methyl substituents, linked via a sulfonamide group.

Synthesis

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves:

  • Formation of the Tetrahydroquinoline Core: A cyclization reaction of aniline derivatives with ethyl acetoacetate under acidic conditions.

  • Sulfonamide Coupling: Reaction of the tetrahydroquinoline derivative with a sulfonyl chloride (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine.

Spectroscopic Characterization

To confirm the structure of this compound:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and carbon (13C^{13}C) NMR spectra reveal chemical shifts consistent with the quinoline and benzene substituents.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=372m/z = 372, corresponding to its molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks include:

      • 3300 cm1\sim 3300 \text{ cm}^{-1} for N-H stretching (sulfonamide).

      • 1650 cm1\sim 1650 \text{ cm}^{-1} for C=O stretching (quinoline keto group).

Related Compounds

Several derivatives of tetrahydroquinoline sulfonamides have been studied for their pharmacological properties:

  • N-(1-Ethyl-2-Oxo-Tetrahydroquinolinyl)-4-Methylbenzenesulfonamide: Shares structural similarity but lacks the methoxy group .

  • Other Quinoline Sulfonamides: Variations in substitution patterns affect biological activity.

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